molecular formula C24H34N2O3 B6007502 [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone

Cat. No.: B6007502
M. Wt: 398.5 g/mol
InChI Key: SWBMHIBHJJBRIO-HKUYNNGSSA-N
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Description

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique bicyclic structure combined with a piperidine ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic core.

    Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable halide precursor is reacted with a piperidine derivative.

    Methoxyphenyl group attachment: The methoxyphenyl group can be attached through an etherification reaction, where a phenol derivative is reacted with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution, electrophiles like halogens for electrophilic substitution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(1S,4S)-2-azabicyclo[22

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its unique structure.

    Pharmacology: It can be used to study receptor binding and activity, providing insights into its mechanism of action and potential therapeutic uses.

    Organic Chemistry: The compound’s complex structure makes it an interesting subject for synthetic organic chemistry, allowing researchers to explore new synthetic methodologies and reaction mechanisms.

    Material Science:

Mechanism of Action

The mechanism of action of [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure and piperidine ring allow it to fit into binding sites, modulating the activity of these targets. This can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone stands out due to its unique combination of a bicyclic structure and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3/c1-28-21-8-9-23(22(15-21)24(27)26-16-17-6-7-19(26)14-17)29-20-10-12-25(13-11-20)18-4-2-3-5-18/h8-9,15,17-20H,2-7,10-14,16H2,1H3/t17-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBMHIBHJJBRIO-HKUYNNGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)N4CC5CCC4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)N4C[C@H]5CC[C@H]4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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